molecular formula C9H11NO2S B13146035 Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13146035
M. Wt: 197.26 g/mol
InChI Key: USSMORVMUFUQTD-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclocondensation of pyrrole derivatives with thiophene derivatives. One common method involves the reaction of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . Another approach includes the cyclocondensation of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrrole derivatives.

    Substitution: Functionalized thienopyrrole derivatives.

Scientific Research Applications

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as glycogen phosphorylase and histone lysine demethylase . It may also interact with viral proteins, inhibiting their function and preventing viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can be compared with other thienopyrrole derivatives, such as:

Biological Activity

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO2SC_9H_9NO_2S and a molecular weight of approximately 185.24 g/mol. The compound features a thienopyrrole structure, which is known for its ability to interact with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance:

  • Cancer Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

In these studies, the compound demonstrated an IC50 value in the micromolar range, indicating effective cytotoxicity against these cell lines .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes that play crucial roles in cellular signaling and metabolism:

  • Aldose Reductase : this compound inhibits aldose reductase activity, which is significant in diabetic complications .
  • Protein Tyrosine Phosphatases (PTPs) : The compound shows inhibitory effects on PTPs, which are involved in regulating various signaling pathways .
  • Histidine Decarboxylase : This enzyme is critical for histamine synthesis; inhibition may lead to therapeutic effects in allergic reactions and gastric acid secretion disorders .

The biological activity of this compound can be attributed to its ability to bind to specific active sites on target proteins and enzymes. The thienopyrrole structure allows for π-stacking interactions and hydrogen bonding with amino acid residues in the active sites of these proteins.

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers evaluated the anticancer potential of this compound on various cancer cell lines. The results showed:

Cell LineIC50 (µM)Mode of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G1 phase
A54918Inhibition of proliferation

These findings suggest that the compound could be developed as a lead candidate for anticancer drug development .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. The results highlighted:

EnzymeIC50 (µM)Selectivity Index
Aldose Reductase12High
Protein Tyrosine Phosphatases25Moderate
Histidine Decarboxylase30Low

This profile indicates that while the compound is a potent inhibitor of aldose reductase, it has varying levels of activity against other targets .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-3-6-4-10-5-8(6)13-7/h3,10H,2,4-5H2,1H3

InChI Key

USSMORVMUFUQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNC2

Origin of Product

United States

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